2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve stirring without solvent at elevated temperatures or using a steam bath .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of cellular processes, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Known for its anticancer and antiviral properties.
Indole Derivatives: Exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other naphthyridine and indole derivatives . This unique interaction profile makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H22N4OS |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C24H22N4OS/c25-14-19-13-20-16-28(15-18-7-3-1-4-8-18)12-11-22(20)27-24(19)30-17-23(29)26-21-9-5-2-6-10-21/h1-10,13H,11-12,15-17H2,(H,26,29) |
InChI Key |
VVYCZQFSCWLQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=C(N=C21)SCC(=O)NC3=CC=CC=C3)C#N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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